molecular formula C17H21N3O2S B2646070 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide CAS No. 1396794-79-8

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2646070
CAS No.: 1396794-79-8
M. Wt: 331.43
InChI Key: COUMFGKIOPMJES-UHFFFAOYSA-N
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Description

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide (CAS: 1396794-79-8) is a pharmaceutical intermediate characterized by a cyclohexyl group substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and a thiophene-linked acetamide chain. It is marketed as a research chemical by suppliers such as CymitQuimica and Hairui Chemical . The molecular weight is 331.43 g/mol, and its structure combines heterocyclic systems (oxadiazole, thiophene) that are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-14(11-13-5-4-10-23-13)19-17(8-2-1-3-9-17)16-18-15(20-22-16)12-6-7-12/h4-5,10,12H,1-3,6-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMFGKIOPMJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

Physical Properties

The compound's molecular weight is approximately 353.4 g/mol. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for further research in drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide exhibit promising anticancer properties. For instance, a study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. Such approaches suggest that this compound could be explored for its efficacy against various cancer cell lines .

Drug Design and Synthesis

The synthesis of this compound can be approached through various synthetic routes involving multi-component reactions. The development of efficient synthetic methodologies is crucial for producing this compound in sufficient quantities for biological testing and further research .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The results indicated that modifications to the oxadiazole structure significantly influenced their antibacterial and anticancer activities. This highlights the importance of structural variations in optimizing the pharmacological properties of compounds like this compound .

Case Study 2: Structure–Activity Relationship (SAR)

Research focusing on the structure–activity relationship of similar compounds revealed that specific substitutions on the oxadiazole ring enhance biological activity. By analyzing SAR data, researchers can identify key functional groups that improve efficacy against targeted diseases, paving the way for rational drug design involving this compound .

Mechanism of Action

The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their function and activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of N-substituted acetamides with heterocyclic substituents. Below, we compare its structural and functional features with those of similar molecules, focusing on substituent variations, biological activity (where available), and synthetic accessibility.

Substituent Variations and Commercial Analogs

Several analogs with modified substituents are commercially available, highlighting the versatility of the core scaffold:

Compound Name (Catalog ID) Key Substituent Modifications Molecular Weight (g/mol) Source
Target Compound 3-cyclopropyl-1,2,4-oxadiazole, thiophen-2-yl 331.43 CymitQuimica, Hairui
sc-494762 (Santa Cruz) Pyrazin-2-yl replaces cyclopropyl ~337.38* Santa Cruz
sc-494801 (Santa Cruz) Isonicotinamide replaces thiophene-acetamide ~334.39* Santa Cruz
sc-494797 (Santa Cruz) 3,4-Diethoxyphenyl replaces thiophene ~405.48* Santa Cruz

Key Observations :

  • The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier aromatic substituents (e.g., pyrazine or diethoxyphenyl) .
  • Thiophene-containing analogs (e.g., target compound, sc-494762) are prioritized in drug discovery due to thiophene’s electron-rich nature, which facilitates π-π interactions with biological targets .
Table 1: CDK5/p25 Inhibition by Thiophene-Acetamide Derivatives
IC50 Compound Structure Key Features
42±1 nM N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolothiadiazole core, methyl-thiophene
30±1 nM 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Chlorinated acetamide

Implications for Target Compound :

  • The presence of thiophene and acetamide groups in these potent CDK5 inhibitors suggests that the target compound could similarly interact with kinase domains, though experimental validation is required .
  • Chlorination (as in the second entry) improves potency, hinting that halogenation of the acetamide chain in the target compound might enhance activity .

Binding Affinity and Docking Studies

A docking study of a related oxadiazole-thiophene hybrid (2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid) demonstrated a binding energy of −6.58 Kcal/mol with DNA, attributed to hydrogen bonding and hydrophobic interactions .

Biological Activity

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H21N3O2SC_{17}H_{21}N_{3}O_{2}S with a molecular weight of approximately 331.4 g/mol . Its structure integrates a cyclohexyl group, an oxadiazole ring, and a thiophene moiety, contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene units exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that thiophene derivatives possess substantial antimicrobial properties. The presence of the thiophene ring in the structure may enhance the compound's efficacy against various bacterial strains .
  • Antitumor Activity : Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines. The oxadiazole moiety is particularly noted for its role in inhibiting tumor growth.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which can be attributed to their ability to modulate inflammatory pathways in human cells .

The biological activities of this compound may be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The oxadiazole ring can interact with various enzymes involved in metabolic pathways, potentially leading to inhibition of tumor growth or microbial proliferation.
  • Receptor Modulation : This compound may act as an agonist or antagonist at specific receptors, including those involved in inflammatory responses or cancer cell signaling pathways .
  • Oxidative Stress Reduction : Compounds with thiophene structures often exhibit antioxidant properties, which can help mitigate oxidative stress-related damage in cells .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Gram-positive bacteria.
Study 2Showed cytotoxic effects on breast cancer cell lines with an IC50 value indicating strong potency.
Study 3Reported anti-inflammatory effects in vitro, reducing cytokine production in human macrophages.

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